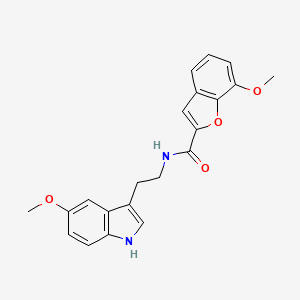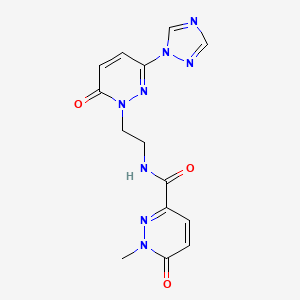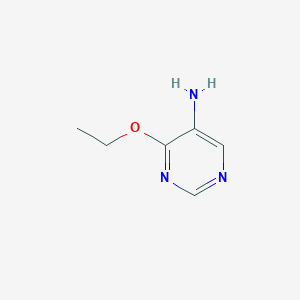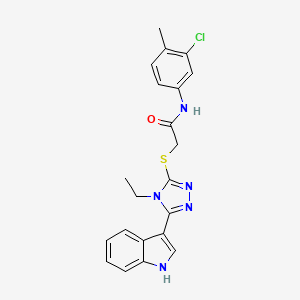
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB pathway, which is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. This compound has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in animal models, which provides a wealth of data for further research. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in human diseases such as arthritis, colitis, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and neurodegeneration. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves the reaction of 2-methoxybenzoyl chloride with 3-phenoxybenzylamine in the presence of triethylamine. The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. This compound has been studied in various animal models of inflammation, pain, and neurodegeneration. It has also been tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-22-13-6-5-12-21(22)25-23(26)18(16-24)14-17-8-7-11-20(15-17)28-19-9-3-2-4-10-19/h2-15H,1H3,(H,25,26)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGWNPYROMJCKZ-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)
![1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2404182.png)


![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)